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Introduction

AZD7545 is a novel, potent, and selective small-molecule inhibitor of Pyruvate Dehydrogenase
Kinase 2 (PDHK?2), a key regulatory enzyme in glucose metabolism. By inhibiting PDHK2,
AZD7545 leads to the activation of the Pyruvate Dehydrogenase Complex (PDC), which plays
a crucial role in the conversion of pyruvate to acetyl-CoA, thereby linking glycolysis to the
tricarboxylic acid (TCA) cycle.[1][2] Initially investigated for the treatment of type 2 diabetes,
AZD7545 has been a valuable tool in preclinical research to understand the therapeutic
potential of modulating cellular metabolism. This technical guide provides a comprehensive
overview of the preclinical pharmacokinetics and pharmacodynamics of AZD7545, presenting
available quantitative data, detailed experimental protocols, and visualizations of key pathways
and workflows.

Pharmacodynamics

The primary pharmacodynamic effect of AZD7545 is the inhibition of PDHK, leading to the
activation of the PDC. This section details the in vitro and in vivo pharmacodynamic properties
of AZD7545.

In Vitro Activity
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AZD7545 has been shown to be a potent inhibitor of PDHK1 and PDHK2. The inhibitory activity
against various PDHK isoforms and its effect on PDH activity in different in vitro systems are
summarized in the table below.

Table 1: In Vitro Inhibitory and Activatory Activity of AZD7545

Parameter Isoform/System Value (nM) Reference(s)

Recombinant Human

ICso 36.8 [3]
PDHK1
Recombinant Human
6.4 [3]
PDHK2
Recombinant Human
600 [4]
PDHK3
) No inhibition
Recombinant Human
(>10,000); may [3]
PDHK4 ,
stimulate

PDH Activity (in the
ECso 5.2 [2]
presence of PDHK?2)

Pyruvate Oxidation (in
105 [2]
rat hepatocytes)

In Vivo Efficacy

Preclinical studies in rodent models have demonstrated the in vivo efficacy of AZD7545 in
activating PDH in key metabolic tissues and improving glycemic control in a model of insulin
resistance.

Table 2: In Vivo Pharmacodynamic Effects of AZD7545 in Rats
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. Effect on
Species/Mo . Effect on Reference(s
Tissue Dose . Blood
del Active PDH )
Glucose
Increased
) ] 30 mg/kg
Wistar Rats Liver ) from 24.7% Not Reported  [2]
(single dose)
to 70.3%
Increased
) Skeletal 30 mg/kg
Wistar Rats ) from 21.1% Not Reported  [2]
Muscle (single dose)
to 53.3%
Obese o
Skeletal 10 mg/kg Significantly
Zucker (fa/fa) ] Not Reported  [2]
Muscle (single dose) elevated
Rats
Markedly
Obese 10 mg/kg ,
) ] improved 24-
Zucker (fa/fa) - (twice daily Not Reported [2]
h glucose
Rats for 7 days) ]
profile

Signaling Pathway and Mechanism of Action

AZD7545 exerts its effect by inhibiting PDHK, which in turn prevents the phosphorylation and

inactivation of the PDC. The following diagram illustrates this signaling pathway.
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Mechanism of AZD7545 action on the Pyruvate Dehydrogenase Complex.

Pharmacokinetics

Detailed preclinical pharmacokinetic parameters for AZD7545, such as Cmax, Tmax, AUC,
half-life, clearance, volume of distribution, and oral bioavailability, are not publicly available.
The development of AZD7545 was discontinued, and it is likely that comprehensive
pharmacokinetic studies were not published. However, some qualitative information regarding

its solubility and formulation is available.

Formulation

AZD7545 has low aqueous solubility, which necessitates the use of specific formulations for in
vivo administration.[3] A commonly cited vehicle for preclinical oral gavage studies consists of a
mixture of DMSO, PEG300, Tween-80, and saline.

Table 3: Example In Vivo Formulation for AZD7545

Component Percentage
DMSO 10%
PEG300 40%
Tween-80 5%

Saline 45%

Experimental Protocols

This section provides detailed methodologies for key experiments used in the preclinical
evaluation of AZD7545.

In Vitro PDHK Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (ICso) of AZD7545 against
purified PDHK isoforms.

Materials:

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.benchchem.com/product/b15615159?utm_src=pdf-body
https://www.benchchem.com/product/b15615159?utm_src=pdf-body
https://www.benchchem.com/product/b15615159?utm_src=pdf-body
https://www.benchchem.com/product/b15615159?utm_src=pdf-body
https://www.benchchem.com/pdf/how_to_minimize_AZD7545_toxicity_in_animal_models.pdf
https://www.benchchem.com/product/b15615159?utm_src=pdf-body
https://www.benchchem.com/product/b15615159?utm_src=pdf-body
https://www.benchchem.com/product/b15615159?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15615159?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Recombinant human PDHK1, PDHK2, PDHK3, and PDHK4
e Pyruvate Dehydrogenase (E1) subunit as substrate

» E2/E3BP core of the PDC

e AZD7545

o [y-2P]ATP

o Kinase assay buffer (e.g., 20 mM potassium phosphate, pH 7.5, 50 mM KCI, 2 mM MgClz, 2
mM DTT)

e DMSO

e Phosphocellulose paper
 Scintillation counter
Procedure:

e Prepare a reaction mixture containing the PDHK isoform, E1 substrate, and the E2/E3BP
core in the kinase assay buffer.

e Prepare serial dilutions of AZD7545 in DMSO and add to the reaction mixture to achieve the
desired final concentrations. The final DMSO concentration should be kept constant across
all wells (e.g., 2%).

 Incubate the mixture for a defined period (e.g., 30 minutes) at a controlled temperature (e.g.,
25°C) to allow for inhibitor binding.

« Initiate the kinase reaction by adding [y-32P]ATP.
» Allow the phosphorylation reaction to proceed for a specific time.
» Stop the reaction by spotting the mixture onto phosphocellulose paper.

o Wash the phosphocellulose paper to remove unincorporated [y-32P]ATP.
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e Quantify the amount of 32P incorporated into the E1 substrate using a scintillation counter.

o Calculate the percentage of inhibition for each AZD7545 concentration relative to the vehicle
control.

» Determine the ICso value by fitting the concentration-response data to a suitable sigmoidal
dose-response curve.[4]

Pyruvate Dehydrogenase (PDH) Activity Assay in Tissue
Homogenates

Objective: To measure the activity of the PDC in tissue samples from animals treated with
AZD7545.

Materials:
» Tissue samples (e.g., liver, skeletal muscle)

e Homogenization buffer (e.g., 20 mM Tris-HCI, pH 7.4, 250 mM sucrose, 1 mM EDTA, 1 mM
DTT, with protease and phosphatase inhibitors)

o PDH assay buffer

e Pyruvate

o Cofactors (Thiamine pyrophosphate (TPP), Coenzyme A (CoA), NADY)
o Colorimetric probe (e.g., a tetrazolium salt)

» Microplate reader

Procedure:

o Rapidly excise tissues from euthanized animals and immediately snap-freeze in liquid
nitrogen.

» Homogenize the frozen tissue in ice-cold homogenization buffer.
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o Centrifuge the homogenate to pellet cellular debris.
o Collect the supernatant containing the protein lysate.
o Determine the protein concentration of the lysate.

o Prepare a master mix containing PDH assay buffer, pyruvate, cofactors, and the colorimetric
probe.

e Add a standardized amount of protein from each lysate to the wells of a microplate.
« Initiate the reaction by adding the master mix to each well.

e Measure the change in absorbance over time at the appropriate wavelength for the
colorimetric probe using a microplate reader in kinetic mode.

o Calculate the rate of the reaction (AOD/min) from the linear portion of the kinetic curve.

» Convert the reaction rate to PDH activity (e.g., in mU/mg of protein) using the extinction
coefficient of the reduced probe.

o Compare the PDH activity in samples from AZD7545-treated animals to that of vehicle-
treated controls.[5]

In Vivo Efficacy Study in Obese Zucker Rats

Objective: To evaluate the effect of AZD7545 on blood glucose control in a model of obesity
and insulin resistance.

Animal Model: Male obese Zucker (fa/fa) rats.

Procedure:

o Acclimate the animals to the housing conditions for at least one week.
e Divide the animals into treatment and vehicle control groups.

o Prepare the AZD7545 formulation for oral administration (e.g., as described in Table 3).
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o Administer AZD7545 or vehicle to the rats via oral gavage at the specified dose and
frequency (e.g., 10 mg/kg, twice daily).

» Monitor blood glucose levels at regular intervals throughout the study period. This can
include fasting blood glucose, postprandial blood glucose, or continuous glucose monitoring.

» At the end of the treatment period, animals may be euthanized for tissue collection and
further analysis (e.g., PDH activity assays).

e Analyze the blood glucose data to determine the effect of AZD7545 on glycemic control.[2]

Experimental and Logical Workflows

The following diagrams illustrate typical experimental workflows for the preclinical evaluation of
AZD7545.

Start: In Vitro Characterization
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Workflow for the in vitro evaluation of AZD7545.
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Workflow for the in vivo evaluation of AZD7545.

Conclusion

AZD7545 is a potent and selective inhibitor of PDHK2 that has demonstrated clear
pharmacodynamic effects in preclinical models. Its ability to activate the Pyruvate
Dehydrogenase Complex in vitro and in vivo, leading to improved glucose metabolism,
highlights the therapeutic potential of targeting this pathway. While a comprehensive public
record of its pharmacokinetic properties is lacking, the available data on its pharmacodynamics
and the detailed experimental protocols provided in this guide offer a solid foundation for
researchers and drug development professionals interested in the role of PDHK inhibition in
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metabolic diseases. Further investigation into the pharmacokinetics of similar compounds will
be crucial for the successful clinical translation of this therapeutic strategy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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